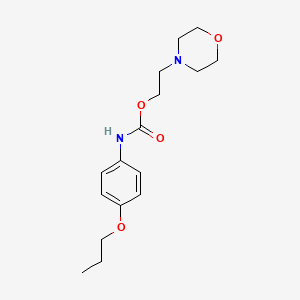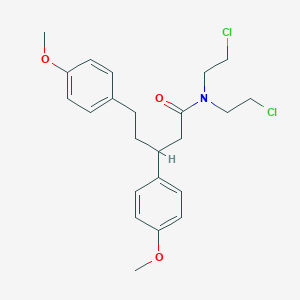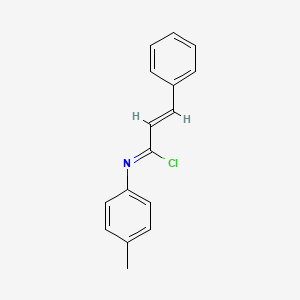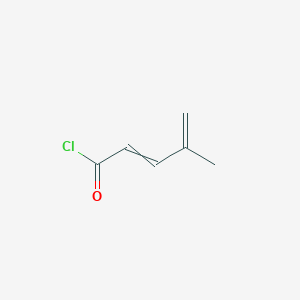
Tetradecyl 2,3-bis(dodecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2,3-bis(dodecyloxy)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows:
Carboxylic Acid+Alcohol→Ester+Water
In this case, the carboxylic acid and alcohol used are specific to the desired ester. The reaction is usually catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may include continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst (e.g., HCl) and excess water.
Basic Hydrolysis (Saponification): Uses a strong base (e.g., NaOH) and produces a carboxylate salt and alcohol.
Reduction: Typically involves LiAlH4 in an anhydrous solvent.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Transesterification: Produces a new ester and alcohol.
Reduction: Produces the corresponding alcohols.
Applications De Recherche Scientifique
Tetradecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential effects on cell membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mécanisme D'action
The mechanism of action of Tetradecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Octadecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Tetradecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction .
Propriétés
Numéro CAS |
64713-53-7 |
|---|---|
Formule moléculaire |
C41H82O4 |
Poids moléculaire |
639.1 g/mol |
Nom IUPAC |
tetradecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C41H82O4/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-45-41(42)40(44-37-34-31-28-25-21-18-15-12-9-6-3)39-43-36-33-30-27-24-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Clé InChI |
FDAKDKSZAWNFEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)


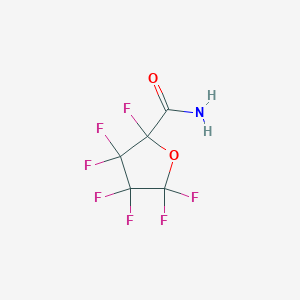
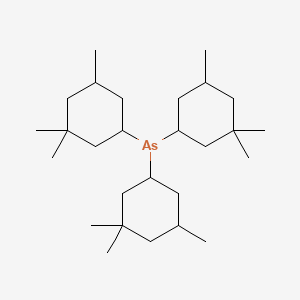
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
